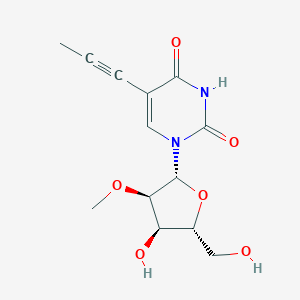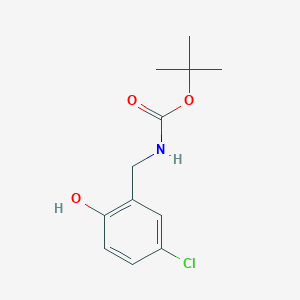
Tert-butyl 5-chloro-2-hydroxybenzylcarbamate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl 5-chloro-2-hydroxybenzylcarbamate involves multiple steps, starting from basic organic compounds. One method involves the reaction of tert-butylhydrazine with dichloroformylacrylic acid and (4-tert-butylphenyl)methanethiol, yielding a compound that undergoes further transformations to achieve the desired product (Liang-zhong Xu et al., 2006). Another approach utilizes carbonyl reductase from Rhodosporidium toruloides in a biosynthesis reaction system to produce a key intermediate (Zhi-qiang Liu et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds, such as tert-butyl 4-hydroxybenzyl acetate, has been studied using single-crystal X-ray diffraction, revealing the formation of infinite chains in the crystals via hydrogen bonds (S. Bukharov et al., 2001). These structural insights are crucial for understanding the properties and reactivity of tert-butyl 5-chloro-2-hydroxybenzylcarbamate.
Scientific Research Applications
Environmental Contaminant Treatment
- Parabens in Aquatic Environments : Parabens, including compounds with tert-butyl groups, have been extensively studied for their environmental presence and impact, particularly in aquatic environments. These studies have highlighted their ubiquity, persistence, and the potential for forming halogenated by-products when reacting with chlorine. Such research underscores the importance of understanding the environmental fate and behavior of synthetic chemicals, including potentially Tert-butyl 5-chloro-2-hydroxybenzylcarbamate, if it shares similar properties or applications (Haman et al., 2015).
Degradation of Organic Pollutants
- Decomposition of Organic Ethers : Studies on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor highlight innovative approaches to addressing contamination from organic ethers. Such research suggests potential pathways for the degradation of complex organic compounds, which may be relevant for understanding how similar compounds like Tert-butyl 5-chloro-2-hydroxybenzylcarbamate could be treated or utilized in environmental remediation (Hsieh et al., 2011).
Adsorption and Removal of Pollutants
- Adsorption Studies of MTBE : The research on the adsorption and removal of MTBE from the environment highlights methods that could be applicable to similar compounds for pollutant removal from water sources. Understanding the adsorption behavior of chemicals is crucial for designing effective environmental remediation strategies, which could be relevant for Tert-butyl 5-chloro-2-hydroxybenzylcarbamate if it is used in contexts where environmental release is a concern (Vakili et al., 2017).
properties
IUPAC Name |
tert-butyl N-[(5-chloro-2-hydroxyphenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(16)14-7-8-6-9(13)4-5-10(8)15/h4-6,15H,7H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXNKDQSZTYMTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462006 | |
| Record name | N-t-Butoxycarbonyl-2-Hydroxy-5-Chlorobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-chloro-2-hydroxybenzylcarbamate | |
CAS RN |
195517-88-5 | |
| Record name | N-t-Butoxycarbonyl-2-Hydroxy-5-Chlorobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

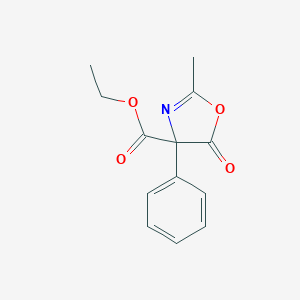


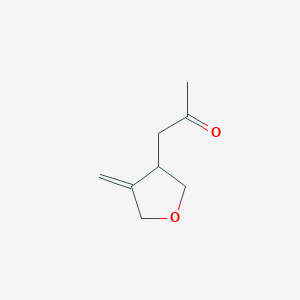

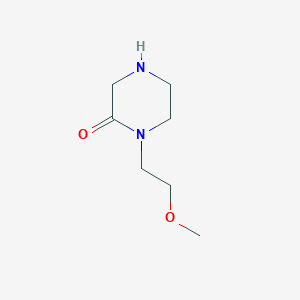

![1-[(4-Nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B67519.png)
